BRD4 Inhibitor-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 Inhibitor-15 is a small molecule inhibitor targeting Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone proteins, thereby influencing chromatin structure and transcriptional activity. Inhibiting BRD4 has shown promise in treating various diseases, including cancer, inflammation, and cardiovascular disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-15 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a benzo[d]isoxazol scaffold, followed by functionalization at specific positions to enhance binding affinity and selectivity towards BRD4 . The reaction conditions often include the use of organic solvents like dichloromethane, and reagents such as pyridine and sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically requires optimization of reaction conditions, purification techniques like recrystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
BRD4 Inhibitor-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to enhance biological activity .
Scientific Research Applications
BRD4 Inhibitor-15 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BRD4 in chromatin remodeling and gene expression.
Biology: Investigated for its effects on cellular processes like proliferation, differentiation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers, inflammatory diseases, and cardiovascular disorders.
Industry: Utilized in drug discovery and development programs to identify new therapeutic targets and optimize lead compounds
Mechanism of Action
BRD4 Inhibitor-15 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histones. This disrupts the recruitment of transcriptional machinery and inhibits the expression of genes involved in disease progression. The molecular targets include transcription factors and co-activators, while the pathways involved often relate to cell cycle regulation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
(+)-JQ1: A pan-BET inhibitor with broad activity against all BET family members.
I-BET151: Another BET inhibitor with potent anti-inflammatory and anti-cancer properties.
NHWD-870: A more potent BRD4 inhibitor with improved oral bioavailability and efficacy in preclinical models
Uniqueness of BRD4 Inhibitor-15
This compound is unique due to its high selectivity for BRD4 over other BET family members, which reduces off-target effects and enhances therapeutic potential. Its specific binding affinity and favorable pharmacokinetic profile make it a promising candidate for further development .
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-(1-benzylindazol-6-yl)-4-ethoxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C22H21N3O2/c1-3-27-21-12-22(26)24(2)15-19(21)17-9-10-18-13-23-25(20(18)11-17)14-16-7-5-4-6-8-16/h4-13,15H,3,14H2,1-2H3 |
InChI Key |
GWTFQNZDRCSCTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)N(C=C1C2=CC3=C(C=C2)C=NN3CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.